Famotidine

Overview

Description

Famotidine is a histamine H2 receptor antagonist that is widely used to decrease stomach acid production. It is commonly prescribed for the treatment of peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome . This compound is known for its high selectivity towards histamine H2 receptors, making it a potent inhibitor of gastric acid secretion .

Mechanism of Action

Target of Action

Famotidine is a histamine H2 receptor antagonist . The primary target of this compound is the histamine H2 receptors located on the gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid. By blocking these receptors, this compound inhibits the production of gastric acid .

Mode of Action

This compound works by competitively inhibiting the histamine H2 receptors . This means that it competes with histamine for binding sites on the H2 receptors. When this compound binds to these receptors, it prevents histamine from binding and exerting its effect, which is the promotion of gastric acid secretion . This compound is highly selective for the H2 receptors and is more potent at inhibiting gastric acid secretion than other H2 receptor antagonists .

Biochemical Pathways

The main biochemical pathway affected by this compound is the gastric acid secretion pathway . Histamine, which is released by enterochromaffin-like cells in the stomach, normally binds to the H2 receptors on the parietal cells and stimulates the production of gastric acid. This compound, by blocking these receptors, inhibits this process and reduces the volume and acidity of the gastric juice .

Pharmacokinetics

This compound exhibits incomplete oral absorption, with a bioavailability of about 40-50% . It has a distribution half-life of about 0.18 to 0.5 hours and an elimination half-life of about 2 to 4 hours . This compound is minimally metabolized, with 30% to 35% undergoing metabolism to form one metabolite (S-oxide). About 25% to 30% of the drug is excreted unchanged in the urine following oral administration .

Result of Action

The primary result of this compound’s action is the reduction of gastric acid secretion . This leads to a decrease in the volume and acidity of the gastric juice, which can help in the treatment of conditions related to acid secretion, such as gastric ulcers and gastroesophageal reflux disease (GERD) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can slightly enhance the bioavailability of this compound . Additionally, the drug’s efficacy and stability can be affected by factors such as the patient’s renal function, as impaired renal function can lead to prolonged elimination half-life .

Biochemical Analysis

Biochemical Properties

Famotidine plays a crucial role in biochemical reactions by inhibiting the H2 receptors on the parietal cells of the stomach lining . This inhibition decreases the production of gastric acid, which is essential for treating acid-related gastrointestinal conditions . This compound interacts with various biomolecules, including histamine, which is the primary ligand for H2 receptors . The interaction between this compound and the H2 receptors is competitive, meaning this compound competes with histamine for binding to the receptor .

Cellular Effects

This compound affects various types of cells and cellular processes, particularly those involved in gastric acid secretion . By inhibiting the H2 receptors on parietal cells, this compound reduces the secretion of gastric acid, which in turn affects the overall function of the stomach and digestive system . This reduction in acid secretion can influence cell signaling pathways, gene expression, and cellular metabolism related to acid production and secretion . This compound’s impact on these cellular processes helps alleviate symptoms associated with acid-related gastrointestinal conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its competitive inhibition of histamine H2 receptors on the parietal cells of the stomach lining . By binding to these receptors, this compound prevents histamine from activating them, thereby inhibiting the production of gastric acid . This inhibition is crucial for reducing acid secretion and treating conditions like peptic ulcers and GERD . This compound’s binding interactions with the H2 receptors are specific and reversible, allowing it to effectively reduce acid production without permanently altering receptor function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This compound is relatively stable and does not degrade quickly, maintaining its efficacy in reducing gastric acid secretion over extended periods . Long-term studies have shown that this compound continues to be effective in reducing acid production without significant loss of potency . Prolonged use may lead to tolerance, where the effectiveness of the drug diminishes over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At therapeutic doses, this compound effectively reduces gastric acid secretion without causing significant adverse effects . At higher doses, this compound may cause toxic effects, including alterations in liver and kidney function . Studies have shown that there is a threshold dose above which the risk of adverse effects increases significantly . It is essential to monitor dosage carefully to avoid toxicity while maintaining therapeutic efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its absorption, distribution, metabolism, and excretion . After oral administration, this compound is absorbed in the gastrointestinal tract and undergoes minimal first-pass metabolism . The primary metabolic pathway involves the conversion of this compound to its S-oxide metabolite . This metabolite is then excreted through the kidneys . This compound’s interaction with metabolic enzymes and cofactors is relatively limited, contributing to its low incidence of drug-drug interactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It is absorbed in the gastrointestinal tract and distributed to the stomach lining, where it exerts its effects on the H2 receptors . This compound’s distribution is influenced by its binding to plasma proteins, which helps maintain its concentration in the bloodstream . The drug is also transported across cell membranes by specific transporters, ensuring its delivery to target cells .

Subcellular Localization

The subcellular localization of this compound primarily involves its presence in the parietal cells of the stomach lining . This compound targets the H2 receptors on the surface of these cells, where it binds and inhibits histamine-induced acid secretion . The drug’s activity is localized to the cell membrane, where the H2 receptors are situated . This compound does not undergo significant post-translational modifications or targeting signals that direct it to other cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Famotidine can be synthesized through a multi-step process involving the reaction of 2-guanidinothiazole with 3-chloropropionitrile, followed by the addition of sulfamide . The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like sodium methoxide to facilitate the reactions .

Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) to ensure purity and consistency . The process involves the use of advanced techniques such as thin layer chromatography (TLC) and capillary electrophoresis to monitor the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Famotidine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under acidic conditions.

Reduction: Reduction reactions can be carried out using sodium borohydride in methanol.

Substitution: Substitution reactions often involve the use of alkyl halides in the presence of a base such as potassium carbonate.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further pharmaceutical applications .

Scientific Research Applications

Famotidine has a wide range of scientific research applications:

Comparison with Similar Compounds

Cimetidine: Less potent than famotidine and has a higher incidence of drug interactions.

Ranitidine: Similar in function but has been associated with the formation of potentially carcinogenic impurities.

Uniqueness: this compound is unique in its high selectivity and potency, making it a preferred choice for treating acid-related disorders with fewer side effects compared to its counterparts .

Properties

CAS No. |

76824-35-6 |

|---|---|

Molecular Formula |

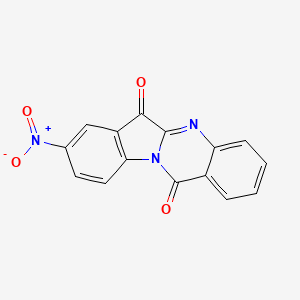

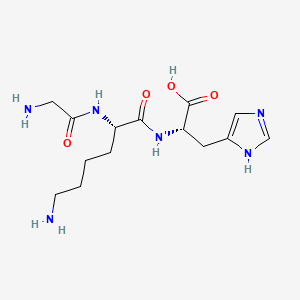

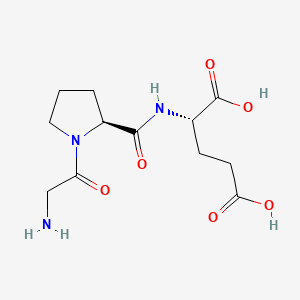

C8H15N7O2S3 |

Molecular Weight |

337.5 g/mol |

IUPAC Name |

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide |

InChI |

InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14) |

InChI Key |

XUFQPHANEAPEMJ-UHFFFAOYSA-N |

SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N |

Isomeric SMILES |

C1=C(N=C(S1)N=C(N)N)CSCC/C(=N\S(=O)(=O)N)/N |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N |

Appearance |

White to off-white solid powder. |

Color/Form |

White to pale yellow crystals |

melting_point |

163-164 °C 163.5 °C |

Key on ui other cas no. |

76824-35-6 |

physical_description |

Solid |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

108885-67-2 (HCl) |

shelf_life |

>2 years if stored properly |

solubility |

Solubility at 20 °C (% w/v): 80 in DMF; 50 in acetic acid; 0.3 in methanol; 0.1 in water; <0.01 in ethanol, ethyl acetate, chloroform Freely soluble in glacial acetic acid, slightly soluble in methanol, very slightly soluble in water, and practically insoluble in ethanol. 1.0 mg/mL at 20 °C |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Famotidine Famotidine Hydrochloride MK 208 MK-208 MK208 Pepcid YM 11170 YM-11170 YM11170 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1671973.png)

![2-butyl-7-((ethyl(phenyl)amino)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1671976.png)

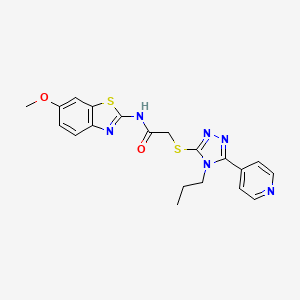

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B1671980.png)